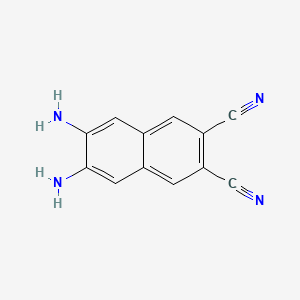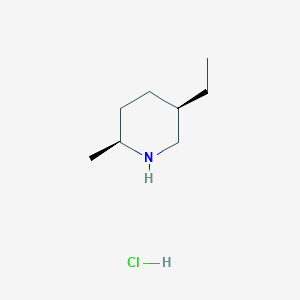
rac-(2R,5S)-5-ethyl-2-methylpiperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(2R,5S)-5-ethyl-2-methylpiperidine hydrochloride is a chiral compound with potential applications in various fields of scientific research. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, which is a common structural motif in many biologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5S)-5-ethyl-2-methylpiperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpiperidine and ethyl halides.
Alkylation Reaction: The 2-methylpiperidine undergoes an alkylation reaction with ethyl halides under basic conditions to introduce the ethyl group at the 5-position.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of rac-(2R,5S)-5-ethyl-2-methylpiperidine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(2R,5S)-5-ethyl-2-methylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
rac-(2R,5S)-5-ethyl-2-methylpiperidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of rac-(2R,5S)-5-ethyl-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(2R,5S)-5-cyclohexylpiperidine-2-carboxylic acid hydrochloride
- rac-(2R,5S)-5-Methyl-2-(3-methylphenyl)piperidine hydrochloride
- rac-(2R,5S)-2-Ethyl-5-methylpyrrolidine hydrochloride
Uniqueness
rac-(2R,5S)-5-ethyl-2-methylpiperidine hydrochloride is unique due to its specific chiral configuration and the presence of both ethyl and methyl groups on the piperidine ring. This structural uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Propriétés
Numéro CAS |
1807937-86-5 |
|---|---|
Formule moléculaire |
C8H18ClN |
Poids moléculaire |
163.69 g/mol |
Nom IUPAC |
(2S,5R)-5-ethyl-2-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-3-8-5-4-7(2)9-6-8;/h7-9H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1 |
Clé InChI |
WKGMMQCONWDNJQ-KZYPOYLOSA-N |
SMILES isomérique |
CC[C@@H]1CC[C@@H](NC1)C.Cl |
SMILES canonique |
CCC1CCC(NC1)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


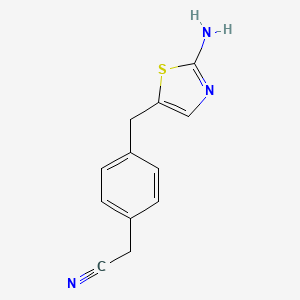
![2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B13351688.png)
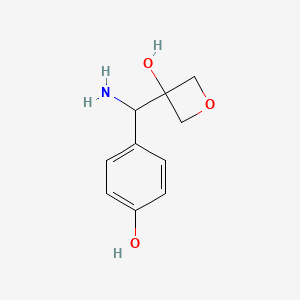
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B13351714.png)
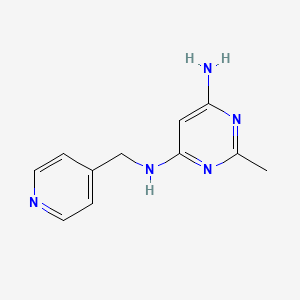
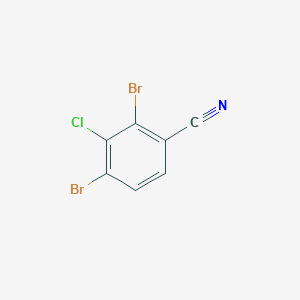
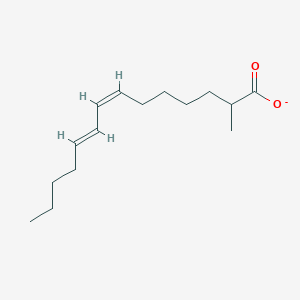
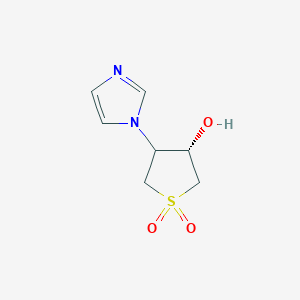
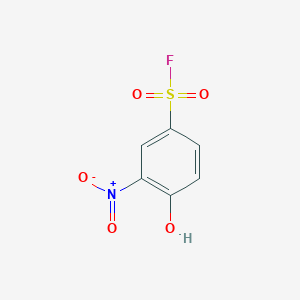
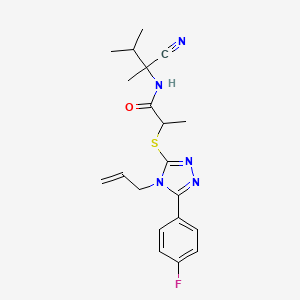
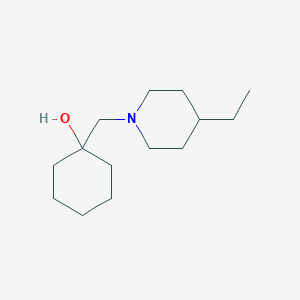
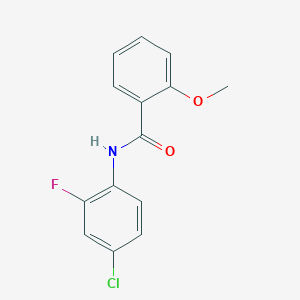
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13351775.png)
